![molecular formula C19H14N2OS2 B3017855 N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034252-96-3](/img/structure/B3017855.png)

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

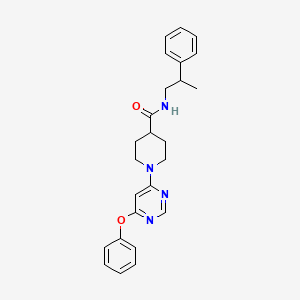

The compound N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a complex organic molecule that likely contains a thiophene moiety, a pyridine ring, and a carboxamide group. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural features, such as thiophene derivatives and pyridinecarboxamides, which are known for their pharmacological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides includes the introduction of substituents on the benzene and pyridine rings to evaluate their antiallergic activity . Similarly, the synthesis of novel thiophene derivatives from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide involves reactions with different organic reagents . These methods suggest that the synthesis of this compound would also require careful selection of reagents and controlled reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of compounds related to this compound is typically confirmed using spectroscopic techniques such as IR, ^1H NMR, and MS . These techniques provide information about the functional groups present, the molecular framework, and the purity of the synthesized compounds. The presence of thiophene and pyridine rings in the structure is likely to contribute to the compound's electronic properties and its potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of reactive functional groups. For example, the carboxamide group is known for its participation in hydrogen bonding and its reactivity towards nucleophilic substitution reactions. The thiophene and pyridine rings can undergo electrophilic substitution reactions, which are often used to introduce various substituents that can modulate the compound's biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic systems like thiophene and pyridine typically results in compounds with higher stability and potential lipophilicity, which can affect their pharmacokinetic properties. The carboxamide group could increase solubility in polar solvents and contribute to the compound's overall bioavailability. The pharmacological activities of related compounds, as seen in the provided papers, suggest that the compound may also exhibit significant biological activities .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide and its derivatives play a crucial role in heterocyclic synthesis. Studies have demonstrated the synthesis of various heterocyclic compounds, such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, from thiophene-carboxamide derivatives. These compounds are synthesized via the coupling of diazo compounds with cyanoacetate or acetoacetate, showcasing the versatility of thiophene derivatives in synthesizing a wide range of heterocyclic structures (Mohareb et al., 2004).

Drug Discovery

Thiophene derivatives, including this compound, are significant in the drug discovery process, especially as histone deacetylase (HDAC) inhibitors. These inhibitors play a crucial role in cancer therapy due to their ability to selectively inhibit HDACs, which are involved in the regulation of gene expression. The compound MGCD0103 is an example of a thiophene derivative that has shown promise as an anticancer drug due to its selectivity for HDACs 1-3 and 11, indicating the potential of thiophene derivatives in developing targeted cancer therapies (Zhou et al., 2008).

Material Science

In material science, thiophene derivatives are utilized for their electrochromic properties. For instance, copolymers containing thiophene and carbazole have been synthesized and studied for their electrochromic properties. These materials exhibit significant potential in applications such as smart windows and displays due to their ability to change color upon application of an electric current. The study on these copolymers demonstrates the role of thiophene derivatives in advancing material science and developing new technologies (Aydın & Kaya, 2013).

Antioxidant and Anticorrosive Applications

Thiophene derivatives have also been explored for their antioxidant and anticorrosive properties. These compounds can serve as effective additives in motor oils, enhancing their performance and longevity. Research into pyrimidine-5-carboxylate derivatives, closely related to the compound , has led to the development of new additives that provide antioxidant and corrosion inhibition for gasoline lube oils, showcasing the potential of thiophene derivatives in industrial applications (Hassan et al., 2010).

Zukünftige Richtungen

The future directions for research on “N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds .

Wirkmechanismus

Target of Action

Thiophene-based analogs have been studied extensively for their potential as biologically active compounds . They have shown a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Mode of Action

For example, suprofen, a 2-substituted thiophene compound, is known as a nonsteroidal anti-inflammatory drug . Another example is articaine, a 2,3,4-trisubstituent thiophene, which is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Biochemical Pathways

Thiophene derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The pharmacokinetics of thiophene derivatives can vary widely depending on their specific chemical structure .

Result of Action

Thiophene derivatives have been shown to exhibit a range of biological effects, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Action Environment

The activity of thiophene derivatives can be influenced by a variety of factors, including the specific chemical structure of the compound, the biological target, and the physiological environment .

Eigenschaften

IUPAC Name |

N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2OS2/c22-19(18-9-14-4-1-2-5-17(14)24-18)21-11-13-8-15(12-20-10-13)16-6-3-7-23-16/h1-10,12H,11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHHYXXNHMHVIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B3017772.png)

![3-(pyrimidin-2-yl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3017777.png)

![(2S,4R)-6,6-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid](/img/structure/B3017778.png)

![N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B3017786.png)

![N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]furan-2-carboxamide](/img/structure/B3017791.png)